molecular formula C17H28F3N5O5S2 B12844875 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid

Cat. No.: B12844875
M. Wt: 503.6 g/mol
InChI Key: JUVXYXRFWCRTHH-PQMNFAHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is a compound with significant applications in biochemistry and molecular biology. It is primarily used as a reagent for intein-mediated biotinylation of proteins, which is a process that attaches biotin to proteins for various analytical and preparative purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt involves the conjugation of biotin with cysteine and ethylenediamine, followed by the addition of trifluoroacetic acid. The reaction typically requires precise control of pH and temperature to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The product is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include biotinylated proteins, disulfide-linked dimers, and substituted amine derivatives .

Mechanism of Action

The compound exerts its effects through the biotinylation of proteins. Biotinylation involves the covalent attachment of biotin to proteins, which can then be detected using avidin or streptavidin-based assays. This process is mediated by inteins, which are protein segments that can excise themselves and facilitate the ligation of the remaining protein segments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Biotinyl-N’-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt is unique due to its specific structure, which includes both cysteine and ethylenediamine moieties. This structure allows for more versatile biotinylation reactions and provides additional functional groups for further chemical modifications .

Properties

Molecular Formula

C17H28F3N5O5S2

Molecular Weight

503.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H27N5O3S2.C2HF3O2/c16-9(7-24)14(22)18-6-5-17-12(21)4-2-1-3-11-13-10(8-25-11)19-15(23)20-13;3-2(4,5)1(6)7/h9-11,13,24H,1-8,16H2,(H,17,21)(H,18,22)(H2,19,20,23);(H,6,7)/t9-,10-,11-,13-;/m0./s1

InChI Key

JUVXYXRFWCRTHH-PQMNFAHESA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)[C@H](CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C(CS)N)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.